N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC10687740
Molecular Formula: C23H26N2O4S2
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O4S2 |
|---|---|
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C23H26N2O4S2/c1-15-6-8-16(9-7-15)10-11-20(26)25-23-21(18-4-2-3-5-19(18)30-23)22(27)24-17-12-13-31(28,29)14-17/h6-11,17H,2-5,12-14H2,1H3,(H,24,27)(H,25,26)/b11-10+ |
| Standard InChI Key | IDHQZRYYHBNUIV-ZHACJKMWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
| SMILES | CC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
Introduction
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse pharmacological effects, including potential applications in medicinal chemistry due to their structural complexity and functional groups.
Key Features:
-
Structural Components: The compound includes a tetrahydrothiophene moiety, a benzothiophene ring, and a prop-2-enoyl group linked to a 4-methylphenyl ring.
-
Functional Groups: It features an amide group and a sulfone group, contributing to its chemical reactivity and biological activity.
-
Classification: It is classified as a thiophene derivative, specifically a benzothiophene derivative, which are known for their pharmacological properties.
Biological Activities and Potential Applications
Benzothiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Although specific biological activity data for this compound are not available, its structural components suggest potential therapeutic applications.
Potential Applications:
-
Pharmacological Effects: The presence of a benzothiophene ring and an amide group may contribute to its potential as a drug candidate.
-
Research Directions: Further studies are needed to explore its biological activities and potential therapeutic uses.
Analytical Techniques for Characterization
Characterization of similar compounds typically involves advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Analytical Techniques:
-
NMR Spectroscopy: Used to confirm the structure by identifying specific proton and carbon signals.
-
Mass Spectrometry: Provides molecular weight and structural confirmation through fragmentation patterns.
Future Research Directions:
-
Synthesis Optimization: Developing efficient synthesis methods to produce this compound on a larger scale.
-
Biological Activity Studies: Conducting in vitro and in vivo studies to assess its pharmacological effects.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Not specified | Not specified | Tetrahydrothiophene, furan ring, amide group |
| (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide | Not specified | Approximately 345.4 g/mol | Benzyl group, tetrahydrothiophene, furan ring |
| (2E)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide | Not specified | Approximately 358.44 g/mol | Dimethoxybenzyl group, tetrahydrothiophene, furan ring |
Note: The specific molecular formula and weight for the target compound are not provided due to the lack of detailed information in the available sources.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume